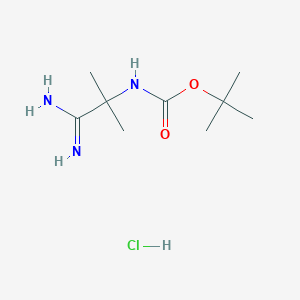

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride

Description

"tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride" is a chemically modified carbamate derivative containing a guanidine-like moiety. Its structure features a tert-butyl carbamate group linked to a substituted ethylguanidine scaffold, with a hydrochloride counterion enhancing solubility. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for protecting-group strategies in peptide synthesis or as a building block for bioactive molecules. Its crystallographic data, if available, may be refined using programs like SHELXL , and molecular visualization tools like ORTEP-3 could aid in structural analysis.

Properties

Molecular Formula |

C9H20ClN3O2 |

|---|---|

Molecular Weight |

237.73 g/mol |

IUPAC Name |

tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;/h1-5H3,(H3,10,11)(H,12,13);1H |

InChI Key |

MQPSDWKYJMKWEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions where the carbamimidoyl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of carbamate-protected guanidine derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Key Properties of "tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate Hydrochloride" and Analogues

| Compound Name | Solubility (H₂O) | Stability (pH 7.4, 25°C) | Reactivity (Nucleophilic Substitution) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| This compound | High (due to HCl salt) | Moderate (hydrolysis-sensitive) | Moderate (selective deprotection) | N/A (scaffold for drug design) |

| Benzyl N-(carbamimidoyl)carbamate | Low | Low (prone to oxidation) | High (rapid deprotection) | 120 (enzyme inhibition) |

| Methyl N-(2-guanidinoethyl)carbamate | Moderate | High | Low (stable under basic conditions) | 450 (antimicrobial activity) |

Structural and Functional Insights

Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like benzyl derivatives, making it advantageous for biological assays .

Stability : The tert-butyl group provides steric protection against hydrolysis, though it remains less stable than methyl carbamates under acidic conditions.

Reactivity: The compound’s carbamate group undergoes selective cleavage under mild acidic conditions, unlike benzyl carbamates, which require harsher hydrogenolysis .

Biological Activity

tert-Butyl N-(1-carbamimidoyl-1-methylethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H19N3O2·HCl

- Molecular Weight : 221.73 g/mol

Synthesis Methods

The synthesis of tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate typically involves the reaction of tert-butyl carbamate with various reagents under controlled conditions. One prevalent method includes:

- Palladium-Catalyzed Cross-Coupling Reactions : This method optimizes yield and purity, often followed by purification steps like crystallization or chromatography to meet industrial standards.

The primary mechanism of action for tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate involves:

- Inhibition of Tumor Necrosis Factor (TNF) : This compound has been shown to inhibit TNF production, which plays a crucial role in inflammation and immune responses .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anti-inflammatory Effects : Due to its TNF inhibition properties, it is being investigated for its potential use in treating autoimmune diseases and other inflammatory conditions.

- Antitumor Activity : Similar carbamate derivatives have demonstrated enhanced antitumor properties, suggesting that modifications to the carbamate structure can significantly influence biological efficacy .

Study 1: Anti-inflammatory Activity

A study published in 2020 evaluated various carbamate derivatives for their anti-inflammatory activities. The study found that compounds similar to tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .

Study 2: Enzyme Interaction Studies

In biochemical assays, tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate was used as a model compound to study enzyme interactions. The results indicated that the compound could effectively modify enzyme activity, which may lead to new therapeutic strategies targeting specific pathways involved in disease processes .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-butyl carbamate | General synthetic applications | Lacks the carbamimidoyl group |

| tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate | Similar applications | Different functional groups |

| tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate | Inhibits TNF production | Specific structure with both tert-butyl and carbamimidoyl groups |

Safety and Toxicology

While the biological activity is promising, safety data indicate that this compound may cause skin and eye irritation upon contact. Careful handling is advised during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.